Cas no 904823-91-2 (4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine)

4-{3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine is a specialized sulfonamide derivative featuring a morpholine and thiophene-2-carbonyl-substituted pyrazole core. This compound exhibits notable structural complexity, making it valuable for applications in medicinal chemistry and agrochemical research. The presence of the sulfonyl group enhances reactivity, while the morpholine moiety contributes to solubility and bioavailability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability under standard conditions and compatibility with further functionalization make it a versatile intermediate for synthesizing biologically active molecules. Its potential utility spans pharmaceutical development, particularly in targeting enzyme inhibition or receptor modulation.
4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine structure
904823-91-2 structure
Product Name:4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine
CAS No:904823-91-2
MF:C14H17N3O4S2
MW:355.432480573654
CID:6453481
Update Time:2025-06-08

4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine
    • (3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-thiophen-2-ylmethanone
    • Inchi: 1S/C14H17N3O4S2/c1-10-13(23(19,20)16-5-7-21-8-6-16)11(2)17(15-10)14(18)12-4-3-9-22-12/h3-4,9H,5-8H2,1-2H3
    • InChI Key: DQVWWLOSILEKBX-UHFFFAOYSA-N
    • SMILES: C(N1C(C)=C(S(N2CCOCC2)(=O)=O)C(C)=N1)(C1SC=CC=1)=O

4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine Pricemore >>

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Additional information on 4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine

4-{3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}Morpholine: A Comprehensive Overview

The compound with CAS No. 904823-91-2, named 4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a morpholine ring, a pyrazole moiety, and a thiophene group. The integration of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of sulfonamide groups in drug design due to their ability to enhance bioavailability and stability. In this compound, the sulfonamide group plays a crucial role in modulating the pharmacokinetic properties of the molecule. The pyrazole ring, substituted with methyl groups at positions 3 and 5, adds electron-donating properties, which can influence the molecule's interaction with biological targets. Furthermore, the presence of a thiophene group introduces aromaticity and potential for conjugation, which can enhance the molecule's electronic properties.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the pyrazole ring through condensation reactions, followed by the introduction of the thiophene moiety via coupling reactions. The final step involves the sulfonation of the pyrazole ring to attach the morpholine group. This synthesis pathway demonstrates the versatility of modern organic synthesis techniques in constructing complex molecular architectures.

One of the most promising applications of this compound lies in its potential as a drug candidate for treating various diseases. The sulfonamide group is known to improve membrane permeability, making this compound an attractive lead for drug development. Additionally, its structure suggests potential as an inhibitor of certain enzymes or receptors, which could be explored in preclinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy. By employing molecular docking studies and quantum mechanical calculations, scientists can identify potential binding sites on target proteins and optimize the molecule's affinity and selectivity. These computational tools have significantly accelerated the drug discovery process and reduced reliance on time-consuming experimental methods.

In conclusion, 4-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylsulfonyl}morpholine (CAS No. 904823-91-2) represents a cutting-edge example of how modern chemistry can design molecules with tailored properties for specific applications. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development.

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